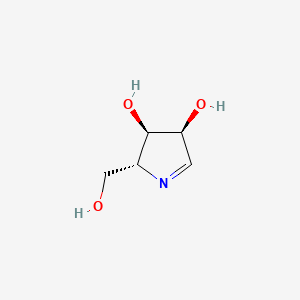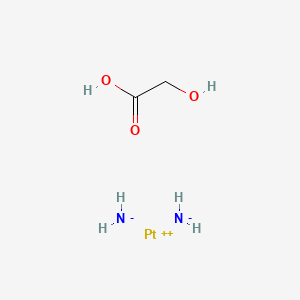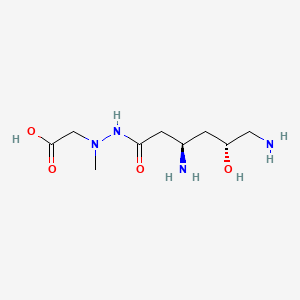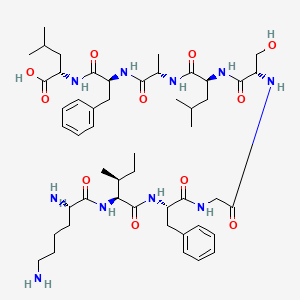
氟氧草醚
描述
Oxyfluorfen is a chemical compound used as an herbicide. It is manufactured by Dow AgroSciences and Adama Agricultural Solutions under the trade names Goal and Galigan . It is used to control broadleaf and grassy weeds in a variety of nut, tree fruit, vine, and field crops, especially wine grapes and almonds .
Molecular Structure Analysis
Oxyfluorfen has the molecular formula C15H11ClF3NO4 and a molar mass of 361.70 g/mol . The IUPAC name for Oxyfluorfen is 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene .Chemical Reactions Analysis
Oxyfluorfen works primarily as a contact herbicide. Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize .Physical And Chemical Properties Analysis
Oxyfluorfen is an orange crystalline solid . It is non-corrosive and used as an herbicide . It is an aromatic ether and has a role as a herbicide and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor .科学研究应用
Agriculture: Herbicide Use
Oxyfluorfen is a diphenyl ether herbicide widely used as an inhibitor of protoporphyrinogen oxidase (PPO) to control annual broadleaf weeds and grasses in tropical and sub-tropical crops . It is applied at pre- or post-emergence in agriculture .
Agriculture: Bioavailability to Earthworms
Research has been conducted on the bioavailability of Oxyfluorfen to earthworms in soil amended with fresh and aged biochar . The study found that the bioaccumulation factor (BCF) values of Oxyfluorfen in earthworms decreased after biochar addition . This indicates a lower exposure risk of Oxyfluorfen to earthworms after amendment with biochar .
Agriculture: Soil Remediation
Biochar is introduced into soils to immobilize and sequestrate Oxyfluorfen as a remediation practice . This practice is used to reduce soil contamination and impacts on non-target organisms due to Oxyfluorfen’s high persistence in soil .
Agriculture: Rice Crop Management
Oxyfluorfen-resistant rice (ROXY® Rice Production System) has been developed to provide an alternative mode of action for controlling barnyardgrass and other weeds . Oxyfluorfen applied preemergence (PRE) or postemergence (POST) has shown to be effective in controlling barnyardgrass .
Environmental Impact: Persistence in Soil
Due to its high persistence in soil, Oxyfluorfen has negative effects on environmental and human health . Research is being conducted to find ways to reduce these impacts .
Regulatory Risk Assessment
The pesticide risk assessment of Oxyfluorfen is conducted based on its representative uses as a herbicide in grapes, pome fruits, and sunflower . The reliable endpoints concluded as being appropriate for use in regulatory risk assessment are derived from the available studies and literature .
作用机制
Target of Action
Oxyfluorfen is a potent herbicide that primarily targets weeds . It is widely used to control broadleaf and grassy weeds in a variety of crops, including soybeans, cotton, vegetables, and fruits . The primary targets of oxyfluorfen are the chloroplasts in the cells of these weeds .
Mode of Action
Oxyfluorfen works primarily as a contact herbicide . Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize . The herbicide disrupts the electron transport chain in chloroplasts, leading to the accumulation of free radicals and ultimately causing cell membrane damage in the weed’s foliage . This mode of action is particularly advantageous as it allows oxyfluorfen to target and control weeds without being absorbed into the plant’s root system, reducing the risk of crop damage .
Biochemical Pathways
The biochemical pathway affected by oxyfluorfen is the photosynthesis process in the chloroplasts of the targeted weeds . By disrupting the electron transport chain in chloroplasts, oxyfluorfen inhibits the photosynthesis process, leading to the accumulation of free radicals . These free radicals then cause cell membrane damage in the weed’s foliage .
Result of Action
The result of oxyfluorfen’s action is the effective control of a variety of weeds . Its contact action ensures that it specifically targets weeds without causing major damage to crops . Oxyfluorfen disrupts the photosynthesis process, leading to cell membrane damage and ultimately the death of the weed .
Action Environment
Oxyfluorfen’s action, efficacy, and stability can be influenced by environmental factors. It is persistent in soil and has been shown to drift from application sites to nearby areas . It can contaminate surface water through spray drift and runoff . Furthermore, oxyfluorfen is classified as an environmental hazard due to being "very toxic to aquatic life with long-lasting effects" . Therefore, careful management is required when using oxyfluorfen to minimize its environmental impact .
安全和危害
Oxyfluorfen is toxic to plants, invertebrates, and fish . Birds and mammals may also experience subchronic and chronic effects from oxyfluorfen . It is persistent in soil and has been shown to drift from application sites to nearby areas . It can contaminate surface water through spray drift and runoff .
未来方向
属性
IUPAC Name |
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBBFQZGJFLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Record name | OXYFLUORFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024241 | |
| Record name | Oxyfluorfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB] | |
| Record name | OXYFLUORFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyfluorofen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6490 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358.2 °C | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.49 g/L, Density: 1.35 at 73 °C | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C | |
| Record name | Oxyfluorofen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6490 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Diphenylether-type herbicides are extremely potent inhibitors of protoporphyrinogen oxidase, a membrane-bound enzyme involved in the heme and chlorophyll biosynthesis pathways., The diphenyl-ether herbicides exert their phytotoxic activity /in plants/ by preventing chlorophyll formation ... as a result of inhibition of protoporphyrinogen oxidase. This enzyme is the last step of the common pathway for chlorophyll and heme biosynthesis. | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxyfluorfen | |
Color/Form |
Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid | |
CAS RN |
42874-03-3 | |
| Record name | OXYFLUORFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyfluorfen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfluorfen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfluorfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYFLUORFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46GY4Y6567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85-90 °C (tech., 65-84 °C) | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of oxyfluorfen?
A: Oxyfluorfen inhibits protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll. [, , , , ]
Q2: How does inhibition of Protox lead to plant death?
A: Protox inhibition disrupts chlorophyll synthesis, leading to the accumulation of a photosensitizing molecule called protoporphyrin IX (Proto IX). When exposed to light, Proto IX generates reactive oxygen species (ROS), causing membrane damage and ultimately cell death. [, , , , , ]
Q3: Do all plant species exhibit the same susceptibility to oxyfluorfen?
A: No, different plant species and even different cultivars within a species can exhibit varying levels of sensitivity to oxyfluorfen. This differential susceptibility is attributed to factors like uptake, translocation, metabolism, target site sensitivity, and antioxidant responses. [, , , , , , , ] For instance, wheat is known to be relatively tolerant to oxyfluorfen compared to barley due to differential inhibition of Protox. []
Q4: How does oxyfluorfen affect weed species compared to crops like rice?
A: Research suggests that oxyfluorfen effectively controls various weed species in rice fields, including barnyardgrass, weedy rice, and sedges, while demonstrating acceptable levels of safety for rice. [, , , , , ]
Q5: Are there differences in oxyfluorfen sensitivity within the same plant?
A: Yes, research shows that different leaf ages in plants like squash and tobacco exhibit varying sensitivity to oxyfluorfen. Younger leaves are generally more sensitive due to factors such as higher Proto IX accumulation and less efficient antioxidant defenses. [, , ]
Q6: What role do antioxidants play in oxyfluorfen tolerance?
A: Antioxidant enzymes like ascorbate peroxidase, peroxidase, and catalase play a crucial role in detoxifying ROS generated by oxyfluorfen. Plants with more robust antioxidant systems may exhibit greater tolerance to the herbicide. [, , , ]
Q7: What is the molecular formula and weight of oxyfluorfen?
A7: The molecular formula is C15H11ClF3NO4 and its molecular weight is 361.7 g/mol.
Q8: Is there spectroscopic data available for oxyfluorfen?
A: While the provided research abstracts don't delve into detailed spectroscopic data, various techniques like LC/UV, LC/PCD, and GC are commonly used for oxyfluorfen analysis and characterization. [, , ]
Q9: What is known about the material compatibility and stability of oxyfluorfen?
A: Oxyfluorfen is typically formulated as an emulsifiable concentrate (EC) and demonstrates compatibility with other herbicides like oryzalin, pendimethalin, and S-metolachlor. [, , , ] Its stability can be influenced by factors like pH, temperature, and soil type. [, ]
Q10: In which crops is oxyfluorfen commonly used for weed control?
A: Oxyfluorfen is used for pre- and post-emergence weed control in various crops, including rice, onion, strawberry, peanut, papaya, and melon. [, , , , , , , ]
Q11: What types of weeds are effectively controlled by oxyfluorfen?
A: Oxyfluorfen effectively controls a wide range of annual and perennial broadleaf weeds and some sedges. [, , , , , , , ]
Q12: Are there any limitations in oxyfluorfen's weed control spectrum?
A: Oxyfluorfen does not effectively control all weed species. For instance, it may provide limited control against certain grass species like horseweed and Bidens pilosa. In such cases, a combination of herbicides is often used. [, , , ]
Q13: How persistent is oxyfluorfen in the soil?
A: The persistence of oxyfluorfen in soil varies depending on factors like soil type, pH, organic matter content, and environmental conditions. Its half-life in soil typically ranges from a few days to several weeks. [, , ]
Q14: How does soil type affect oxyfluorfen degradation?
A: Studies show that oxyfluorfen degrades faster in sandy soils compared to clayey soils. Soil organic matter content plays a significant role in its adsorption and degradation. [, ]
Q15: Are there strategies to mitigate the environmental impact of oxyfluorfen?
A: Practices like optimizing application rates and timing, using controlled-release formulations, and incorporating biochar into the soil are being explored to minimize oxyfluorfen's environmental footprint. [, , , ]
Q16: Is there evidence of weed resistance to oxyfluorfen?
A: Yes, some weed populations, particularly rigid ryegrass (Lolium rigidum) in Spain, have developed resistance to oxyfluorfen. This highlights the need for resistance management strategies, such as herbicide rotation and integrated weed management approaches. []
Q17: What are the known toxicological effects of oxyfluorfen?
A: While the provided research abstracts don't focus on detailed toxicological data, it's crucial to consult safety data sheets and regulatory guidelines for comprehensive information on oxyfluorfen's toxicity and safety profile. []
Q18: What are the future research avenues in the context of oxyfluorfen?
A: Ongoing research focuses on understanding the mechanisms of resistance, developing new formulations with improved efficacy and reduced environmental impact, and exploring alternative weed management strategies to minimize reliance on herbicides. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/structure/B1678003.png)










